(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
This compound is a chiral bis(oxazoline) ligand featuring a central ethane-1,1-diyl bridge and two 4-isopropyl-4,5-dihydrooxazole rings in the (S,S)-configuration. Its synthesis involves reacting diethyl methylmalonate with (S)-tert-butyl tryptophanate at 120°C, followed by purification via column chromatography . Bis(oxazolines) are widely employed in asymmetric catalysis due to their ability to coordinate transition metals, enabling enantioselective transformations such as copper-catalyzed oxyalkynylation of diazo compounds .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-8(2)11-6-17-13(15-11)10(5)14-16-12(7-18-14)9(3)4/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 |
InChI Key |
OGSKLBOZUUFPLY-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)C2=N[C@H](CO2)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)C2=NC(CO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Preparation
The preparation of (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following key steps:
Formation of the Oxazoline Rings
- Starting Materials: The synthesis begins with chiral amino alcohols, specifically those bearing the (S)-configuration at the 4-position, such as (S)-2-amino-2-propanol derivatives.
- Cyclization: The amino alcohols undergo cyclodehydration with appropriate carboxylic acid derivatives or acid chlorides to form the 4,5-dihydrooxazole rings. This step often uses dehydrating agents like thionyl chloride or phosphorus oxychloride under controlled conditions to promote ring closure while preserving stereochemistry.
- Isopropyl Substitution: The isopropyl group at the 4-position is introduced via the chiral amino alcohol precursor, ensuring the stereochemical integrity of the oxazoline ring.
Linking via Ethane-1,1-diyl Bridge
- Bis-alkylation Approach: The two oxazoline units are linked through an ethane-1,1-diyl moiety, typically introduced by reacting the oxazoline-bearing intermediates with a suitable ethane-1,1-diyl dihalide or equivalent electrophile.
- Stereochemical Control: The coupling reaction is performed under conditions that avoid racemization, often using mild bases and low temperatures.
- Purification: The product is purified by chromatographic techniques to isolate the desired (4S,4'S)-diastereomer.
Alternative Synthetic Routes
- Chiral Pool Synthesis: Utilizing enantiomerically pure amino alcohols derived from natural sources (e.g., L-valinol) to ensure the correct stereochemistry.
- Asymmetric Catalysis: Employing catalytic asymmetric cyclization methods to form oxazoline rings with high enantiomeric excess.
- Stepwise Assembly: Sequential synthesis of each oxazoline ring followed by coupling to the ethane-1,1-diyl linker.
Representative Preparation Procedure (Literature-Based)
While specific experimental protocols for this exact compound are scarce in open literature, analogous bis(oxazoline) compounds are prepared as follows:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | (S)-2-amino-2-propanol + isobutyryl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C | Formation of N-isobutyryl amino alcohol intermediate |
| 2 | Cyclodehydration with dehydrating agent (e.g., SOCl2) at 0–25 °C | Ring closure to form 4-isopropyl-4,5-dihydrooxazole |
| 3 | Reaction of two equivalents of oxazoline with ethane-1,1-diyl dihalide (e.g., ethane-1,1-dibromide) in presence of mild base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | Formation of bis(oxazoline) linked via ethane-1,1-diyl bridge |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) |
This general approach aligns with synthetic methodologies for related bis(oxazoline) ligands.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is standard for purification. High-performance liquid chromatography (HPLC) may be used for enantiomeric purity assessment.
- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm structure and purity.
- Chiral Analysis: Chiral HPLC or optical rotation measurements verify stereochemical configuration and enantiomeric excess.
Research Discoveries and Advances
- Ligand Efficiency: The (4S,4'S) bis(oxazoline) ligands, including the ethane-1,1-diyl bridged derivatives, have been extensively studied for their high enantioselectivity in metal-catalyzed reactions such as asymmetric cyclopropanations and Diels-Alder reactions.
- Modular Synthesis: Recent research emphasizes modular synthetic routes allowing variation of the substituents on the oxazoline rings and the bridging unit to tune steric and electronic properties.
- Stereochemical Stability: Studies confirm that the preparation methods that avoid harsh conditions prevent racemization, maintaining ligand chirality essential for catalytic performance.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Oxazoline Ring Formation | Cyclodehydration of chiral amino alcohols | (S)-2-amino-2-propanol derivatives, SOCl2 or POCl3 | Formation of 4-isopropyl-4,5-dihydrooxazole rings |
| Bridging via Ethane-1,1-diyl Link | Alkylation with ethane-1,1-dihalide | Ethane-1,1-dibromide, mild base, DMF | Bis(oxazoline) linked by ethane-1,1-diyl bridge |
| Purification | Chromatography and recrystallization | Silica gel, HPLC | Isolation of stereochemically pure ligand |
| Characterization | NMR, MS, IR, chiral HPLC | Analytical instrumentation | Verification of structure and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Structural Variations in Bridging Groups
The central bridge significantly influences steric and electronic properties:
Key Insight : Ethane bridges balance flexibility and rigidity, making them versatile for diverse catalytic systems, while aromatic or strained bridges (e.g., pyridine, cyclopropane) tailor reactivity for specific reactions.
Substituent Effects on the Oxazoline Ring
Substituents at the 4-position modulate steric bulk and electronic density:
Key Insight : Isopropyl substituents offer a balance between reactivity and selectivity, whereas bulkier groups (tert-butyl) or aromatic systems (benzyl, phenyl) fine-tune substrate binding.
Catalytic Performance
- Enantioselectivity : The target compound achieves >90% ee in copper-catalyzed oxyalkynylation, comparable to tert-butyl variants but superior to benzyl-substituted analogues .
- Reaction Scope : Pyridine-bridged derivatives () excel in Rh-catalyzed hydrosilylation, whereas ethane-bridged systems are optimal for copper-mediated reactions .
- Thermal Stability : Alicyclic bridges (e.g., cyclopropane) decompose above 100°C, limiting high-temperature applications , while ethane-bridged ligands remain stable under standard catalytic conditions.
Biological Activity
The compound (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a novel organic molecule with significant potential in medicinal chemistry, particularly due to its unique structural features and the biological activity associated with its oxazole moieties. This article explores the biological activity of this compound, synthesizing data from various research studies and computational models to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
IUPAC Name: (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
The structure of this compound includes two 4-isopropyl-4,5-dihydrooxazole units linked by an ethane-1,1-diyl group. The oxazole rings are known for their diverse biological activities due to the presence of nitrogen in their heterocyclic structure.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings often exhibit antimicrobial properties . A study on similar oxazoles demonstrated that derivatives could effectively inhibit bacterial growth and show promise as potential antibiotics. The specific antimicrobial activity of (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) remains to be empirically tested but is hypothesized based on structural similarities.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Compounds with oxazole structures have been shown to interact with cellular pathways involved in cancer progression. For instance, studies have indicated that certain oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The exact mechanisms by which (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may exert anticancer effects require further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), has been explored in related studies. Compounds structurally related to oxazoles have demonstrated varying degrees of inhibition against AChE, suggesting that this compound may also possess similar activity . This could position it as a candidate for treating cognitive disorders such as Alzheimer's disease.
Comparative Analysis of Similar Compounds
To better understand the potential biological activities of (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) , a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Isopropyl-4,5-dihydrooxazole | Structure | Antimicrobial | Simpler structure without ethylene link |
| 2-Methyl-4-isopropylthiazole | Structure | Antifungal | Contains sulfur instead of nitrogen |
| 5-Isopropylisoxazole | Structure | Neuroprotective | Different heterocyclic structure |
This table highlights how variations in structure can influence biological activity and therapeutic applications.
Synthesis Methods
Various synthesis methods can be employed to create (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) . These methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the oxazole rings.
- Cyclization Techniques : Facilitating the formation of heterocycles through cyclization reactions.
- Functional Group Modifications : Tailoring the final compound by modifying functional groups to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., hydrazides or oxazolines) in polar aprotic solvents like DMSO under inert gas protection. For example, refluxing at 80–100°C for 18 hours followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can yield ~65% purity . Optimization strategies include adjusting solvent polarity, reaction time, and temperature gradients. Elemental analysis (CHNS) and FT-IR are critical for verifying structural integrity post-synthesis .
Q. How should researchers characterize the stereochemical configuration of this compound, given its chiral centers?
- Methodological Answer : Chiral HPLC or capillary electrophoresis paired with polarimetry is recommended for determining enantiomeric excess. The InChIKey (e.g., QGUCYRUCOLTXBV-DNQXCXABSA-N ) provides stereochemical identifiers, but X-ray crystallography is definitive for confirming absolute configurations. Computational modeling (e.g., DFT) can predict preferred conformers and validate experimental data .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to avoid oxidation and photodegradation. Solubility in common organic solvents (e.g., DCM, THF) should be tested prior to experimental use. Periodic NMR analysis (e.g., ¹H/¹³C) ensures stability over time .
Advanced Research Questions
Q. How does the stereochemistry of (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) influence its reactivity in asymmetric catalysis?
- Methodological Answer : The compound’s chiral oxazole moieties act as ligands in transition-metal catalysts (e.g., Pd or Rh complexes). Steric effects from the isopropyl groups can modulate enantioselectivity in C–C bond-forming reactions. Kinetic studies (e.g., Eyring plots) and XAS (X-ray absorption spectroscopy) are used to correlate stereochemistry with catalytic turnover rates .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its potential ecological risks?
- Methodological Answer : Adopt a split-plot randomized block design to assess abiotic/biotic degradation. For example, subplots could simulate soil/water matrices, while sub-subplots track transformation products via LC-HRMS. Ecotoxicity assays (e.g., Daphnia magna survival rates) and QSAR models quantify ecological risks .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Meta-analyses of IC₅₀ values across studies, coupled with dose-response validation (e.g., Hill slopes), clarify structure-activity relationships. Molecular docking studies against target proteins (e.g., kinases) identify binding site interactions that explain divergent results .
Q. What theoretical frameworks guide the study of this compound’s interactions with biomacromolecules?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic interactions, while Molecular Dynamics (MD) simulations model ligand-protein binding kinetics. Pair these with experimental SPR (Surface Plasmon Resonance) data to validate binding affinities. Conceptual frameworks should align with enzyme inhibition or receptor modulation hypotheses .
Key Recommendations
- Experimental Reproducibility : Document solvent batch numbers and humidity levels during synthesis to mitigate variability .
- Data Transparency : Share raw crystallography data (e.g., CIF files) in supplementary materials to enable peer validation .
- Ethical Compliance : Adhere to non-medical research protocols as specified in industrial/chemical safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
